Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate
Description
Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate is a structurally complex organic compound featuring an azo (-N=N-) linkage, a 2,3-dihydro-2-oxo-benzimidazole moiety, and a methyl 4-chlorobenzoate group. The azo group connects the benzimidazolone and benzoate segments, while the chlorine substituent at the 4-position of the benzoate may enhance lipophilicity.
Properties
CAS No. |
26576-47-6 |
|---|---|
Molecular Formula |
C19H16ClN5O5 |
Molecular Weight |
429.8 g/mol |
IUPAC Name |
methyl 4-chloro-2-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C19H16ClN5O5/c1-9(26)16(25-24-14-7-10(20)3-5-12(14)18(28)30-2)17(27)21-11-4-6-13-15(8-11)23-19(29)22-13/h3-8,16H,1-2H3,(H,21,27)(H2,22,23,29) |
InChI Key |
DASUKABWGNNUEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=CC(=C3)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Azo Linkage: The azo linkage is introduced by diazotization of an aromatic amine followed by coupling with another aromatic compound.
Chlorination and Esterification: The chloro group is introduced via electrophilic aromatic substitution, and the ester group is formed through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity while reducing reaction times and waste.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidized Derivatives: Various oxidized forms of the benzimidazole ring.
Amines: Reduction of the azo linkage yields corresponding amines.
Substituted Derivatives: Introduction of different functional groups via substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology and Medicine
In medicinal chemistry, derivatives of this compound have been explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents . The benzimidazole moiety is particularly known for its biological activity .
Industry
Industrially, this compound can be used in the production of dyes and pigments due to its azo linkage, which imparts vivid colors .
Mechanism of Action
The biological activity of Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate is primarily attributed to its interaction with various molecular targets. The benzimidazole moiety can interact with DNA, enzymes, and receptors, leading to inhibition of microbial growth or modulation of cellular pathways . The azo linkage can also play a role in the compound’s activity by undergoing bioreduction to form active metabolites .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Benzimidazole Derivatives
- 4-(5-Amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 1, ) Key Features: Contains a benzimidazole core with a butanoate ester. Prepared via reductive amination with benzaldehyde and sodium cyanoborohydride. Comparison: Unlike the target compound, it lacks an azo group and chlorine substituent. The butanoate ester may confer different solubility and metabolic stability. Used as a synthetic intermediate .
2.1.2 Methyl Benzoate Derivatives
- Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205, ) Key Features: Features a methyl benzoate group linked to a thiadiazole-carbamoyl moiety. Molecular weight: 369.4 g/mol. Comparison: Shares the methyl benzoate backbone but replaces the azo-benzimidazolone system with a thiadiazole ring. No biological data is reported .
Functional Group Analysis
- Azo Group: Present in the target compound but absent in Compounds 1 () and LS-03205 (). Azo groups are redox-sensitive and may limit in vivo stability compared to non-azo analogues.
- Benzimidazolone vs. Thiadiazole: The benzimidazolone moiety (target compound) is a known pharmacophore in antiparasitic and kinase inhibitor drugs, while thiadiazoles (LS-03205) are associated with antimicrobial activity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Pathways : The target compound’s synthesis is unspecified, but reductive amination (used for Compound 1, ) could be a plausible route for intermediates .
- Stability and Bioactivity : The azo group may render the compound prone to enzymatic reduction in vivo, limiting its half-life compared to LS-03205, which lacks this group .
- Benzimidazolone Applications : Benzimidazole derivatives are prominent in antiparasitic drugs (e.g., albendazole), suggesting the target compound could be explored for similar applications.
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